4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)aniline is a chemical compound characterized by the presence of a 1,2,4-oxadiazole ring linked to an aniline moiety. The oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom, which contributes to the compound's unique chemical properties. The tert-butyl group enhances the lipophilicity and steric properties of the compound, making it suitable for various applications in organic synthesis and medicinal chemistry.
The compound can be synthesized through various methods, typically involving reactions that form the oxadiazole ring and subsequent functionalization of the aniline portion. It is classified under oxadiazoles, a category of heterocyclic compounds known for their biological activity and utility in materials science.
4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)aniline falls under the class of heterocyclic compounds due to its oxadiazole structure. It is also categorized as an aromatic amine, reflecting its aniline component.
The synthesis of 4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)aniline typically involves several steps:
The synthesis may utilize various reagents such as:
The reaction conditions, including temperature and pH, are optimized to maximize yield and purity.
The molecular formula for 4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)aniline is . The structure features:
The compound's molecular weight is approximately 232.28 g/mol. The presence of the oxadiazole ring imparts specific electronic properties that can influence its reactivity and interaction with biological targets.
4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)aniline can participate in various chemical reactions:
Common reagents for these reactions include:
The choice of reagents and conditions will dictate the nature of the products formed during these reactions.
The mechanism of action for 4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)aniline in biological systems often involves its interaction with enzymes or receptors. The oxadiazole ring may act as a pharmacophore that modulates biological activity through:
Studies suggest that derivatives of oxadiazoles exhibit significant antimicrobial and anticancer activities, indicating their potential therapeutic roles.
While specific physical properties such as boiling point and melting point may vary based on purity and synthesis methods, general observations include:
Key chemical properties include:
4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)aniline has several applications in scientific research:
The journey of 1,2,4-oxadiazoles from chemical curiosities to privileged pharmacophores in drug discovery spans over a century. The heterocycle was first synthesized in 1884 by Tiemann and Krüger, who initially classified it as an "azoxime" or "furo[ab]diazole" [2]. Despite this early discovery, the remarkable biological potential of the 1,2,4-oxadiazole ring remained largely unexplored for nearly 80 years. Significant interest was ignited in the mid-20th century when researchers observed its intriguing photochemical rearrangements to other heterocyclic systems [2]. The first significant breakthrough demonstrating medicinal utility came in the 1940s and 1950s, culminating in the introduction of Oxolamine in the 1960s as the first-in-class commercial drug bearing the 1,2,4-oxadiazole nucleus, marketed as a cough suppressant [2]. This milestone paved the way for subsequent drug development efforts leveraging this versatile scaffold.
Over the past four decades, medicinal chemistry exploration of the 1,2,4-oxadiazole pharmacophore has expanded exponentially, yielding compounds exhibiting a remarkably diverse spectrum of biological activities. These include anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, antiparasitic, and anti-Alzheimer properties [2]. The scaffold has proven capable of interacting with numerous critical biological targets, including enzymes like Human Deacetylase Sirtuin 2 (HDSirt2), Carbonic Anhydrase (CA), Histone Deacetylase (HDAC), Rearranged during Transfection (RET) kinase, Penicillin-Binding Protein (PBP2a), efflux pumps, cyclooxygenases (COX-1 and COX-2), and butyrylcholinesterase (BChE), as well as receptors such as σ1, σ2, orexin, kappa opioid (KOR), and estradiol (ER) receptors [2]. This target promiscuity underscores the scaffold's inherent adaptability and its capacity for fine-tuning toward specific therapeutic endpoints. The approval of subsequent drugs like Prenoxdiazine (cough suppressant), Butalamine (vasodilator), Fasiplon (nonbenzodiazepine anxiolytic), Pleconaril (antiviral), Ataluren (treatment for Duchenne muscular dystrophy), and Proxazole (for functional gastrointestinal disorders) firmly established the 1,2,4-oxadiazole as a validated and valuable pharmacophore in modern medicinal chemistry [2] [5]. Notably, scientific interest in the biological applications of 1,2,4-oxadiazoles has doubled in the last fifteen years, reflecting its growing importance in addressing diverse therapeutic needs [2] [5].
Table 1: Key Historical Milestones in 1,2,4-Oxadiazole Medicinal Chemistry
Year | Milestone | Significance |
---|---|---|
1884 | Synthesis by Tiemann and Krüger | Initial discovery and classification of the heterocycle |
1940s-1950s | Initiation of Biological Activity Studies | Exploration of pharmacological potential begins |
1960s | Introduction of Oxolamine | First commercial drug containing 1,2,4-oxadiazole ring (antitussive) |
1980s-Present | Expansion of Therapeutic Applications | Development of drugs for diverse indications: vasodilation (Butalamine), anxiety (Fasiplon), viral infection (Pleconaril), genetic disorders (Ataluren), GI disorders (Proxazole) |
2011 | Isolation of Phidianidine A & B | Discovery of natural products containing 1,2,4-oxadiazole motif |
2005-2020 | Doubling of Research Interest | Significant increase in publications and patents focusing on 1,2,4-oxadiazoles |
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 20107-26-0
CAS No.:
CAS No.: 94087-41-9